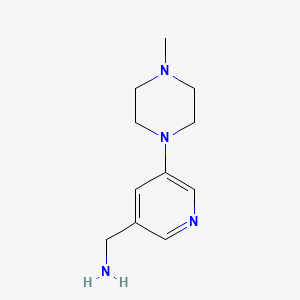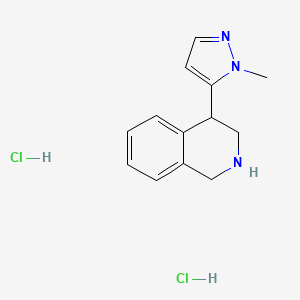
N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate is a compound with the molecular formula C9H11F3N2O3 and a molecular weight of 252.19 g/mol This compound is of interest due to its unique chemical structure, which includes both an azetidine ring and a trifluoroacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate typically involves the reaction of azetidine-3-carboxamide with propargyl bromide in the presence of a base, followed by the addition of trifluoroacetic acid. The reaction conditions often include the use of organic solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents such as sodium azide or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary but often involve organic solvents and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted azetidine derivatives .
Aplicaciones Científicas De Investigación
N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can interact with active sites of enzymes, while the trifluoroacetic acid moiety can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other azetidine derivatives and trifluoroacetic acid-containing molecules, such as:
- Azetidine-2-carboxylic acid
- Trifluoroacetic anhydride
- N-prop-2-ynylazetidine-2-carboxamide
Uniqueness
N-(prop-2-yn-1-yl)azetidine-3-carboxamide 2,2,2-trifluoroacetate is unique due to its combination of an azetidine ring and a trifluoroacetic acid moiety. This structural combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
2098054-76-1 |
|---|---|
Fórmula molecular |
C9H11F3N2O3 |
Peso molecular |
252.19 g/mol |
Nombre IUPAC |
N-prop-2-ynylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H10N2O.C2HF3O2/c1-2-3-9-7(10)6-4-8-5-6;3-2(4,5)1(6)7/h1,6,8H,3-5H2,(H,9,10);(H,6,7) |
Clave InChI |
AJKAPFUPBPEGFC-UHFFFAOYSA-N |
SMILES |
C#CCNC(=O)C1CNC1.C(=O)(C(F)(F)F)O |
SMILES canónico |
C#CCNC(=O)C1CNC1.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B1480691.png)


![5-methoxy-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1480696.png)

![N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1480700.png)







